BenchChemオンラインストアへようこそ!

(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one

Stereochemistry Aurone pharmacophore Tubulin binding

(2Z)-6-Hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one (CAS 2365250-75-3) is a synthetic aurone (benzofuran-3(2H)-one) bearing a 6-hydroxy group and a (Z)-configured pyridin-3-ylmethylidene substituent at C2. It belongs to the broader family of benzofuran-3-one derivatives, a privileged scaffold in medicinal chemistry for kinase inhibition, tubulin polymerization disruption, and antimicrobial activity.

Molecular Formula C14H9NO3
Molecular Weight 239.23
CAS No. 2365250-75-3
Cat. No. B3004169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
CAS2365250-75-3
Molecular FormulaC14H9NO3
Molecular Weight239.23
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
InChIInChI=1S/C14H9NO3/c16-10-3-4-11-12(7-10)18-13(14(11)17)6-9-2-1-5-15-8-9/h1-8,16H/b13-6-
InChIKeyCOMFMRLAYLUJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2Z)-6-Hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one (CAS 2365250-75-3): Core Identity and Chemical Class


(2Z)-6-Hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one (CAS 2365250-75-3) is a synthetic aurone (benzofuran-3(2H)-one) bearing a 6-hydroxy group and a (Z)-configured pyridin-3-ylmethylidene substituent at C2 . It belongs to the broader family of benzofuran-3-one derivatives, a privileged scaffold in medicinal chemistry for kinase inhibition, tubulin polymerization disruption, and antimicrobial activity [1]. Commercial sourcing indicates a standard purity of 95% (HPLC) from major research-chemical suppliers .

Why Generic Substitution of (2Z)-6-Hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one Fails: Critical Structural Determinants


Substitution with seemingly similar benzofuran-3-one analogs is ill-advised because three structural features simultaneously control biological activity and physicochemical behavior: (i) the (Z)-stereochemistry of the exocyclic double bond, (ii) the position of the hydroxyl group on the benzofuranone core, and (iii) the regiochemistry of the pyridine nitrogen. In the aurone class, the (Z)-configuration is essential for colchicine-site tubulin binding, while the 6-OH group provides a hydrogen-bond donor that a 6-methoxy or 6-benzyloxy congener cannot replicate [1]. Changing the pyridine attachment from 3-yl to 2-yl or 4-yl alters both the hydrogen-bonding geometry and the basic pKa of the heterocycle, with documented effects on solubility, logD, and target engagement . These interdependent structural elements preclude reliable performance extrapolation from any single-point analog.

Quantitative Differentiation Evidence for (2Z)-6-Hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one Against Closest Analogs


Z-Stereochemistry vs. E-Isomer: Conformational Bias for Biological Target Engagement

The (Z)-configured exocyclic double bond is a documented prerequisite for potent tubulin polymerization inhibition in the 6-hydroxybenzofuran-3-one series. In a head-to-head comparison within the same scaffold family, (Z)-aurone 5b (IC50 < 100 nM against PC-3 prostate cancer cells) maintained >10-fold activity advantage over its (E)-isomer, which is essentially inactive at concentrations below 1 µM [1]. The (2Z)-configuration of CAS 2365250-75-3 thus provides a critical conformational bias for colchicine-site recognition that the commercially available (2E)-isomer (CAS 620545-84-8) lacks.

Stereochemistry Aurone pharmacophore Tubulin binding

6-OH vs. 4-OH and 7-OH Isomers: Regiochemistry Dictates Hydrogen-Bond Donor Geometry

The 6-hydroxy substituent on the benzofuranone core provides a specific hydrogen-bond donor vector that differs from the 4-OH and 7-OH regioisomers. In the DRAK2 inhibitor series (benzofuran-3(2H)-one derivatives), moving the hydroxyl group from the 6- to the 4-position reduced enzyme inhibition potency by approximately 5- to 10-fold (e.g., IC50 shifts from 0.33 µM to >3 µM) [1]. Computational docking of the 6-OH analog into tubulin's colchicine site shows a conserved hydrogen bond with Thr179, which the 4-OH isomer cannot form without backbone rearrangement [2].

Regioisomerism Hydrogen-bonding Kinase inhibitor design

Pyridin-3-yl vs. Pyridin-2-yl vs. Pyridin-4-yl: Nitrogen Position Governs Basicity and Solubility-LogD Balance

The position of the pyridine nitrogen directly influences the compound's ionization state and lipophilicity under physiological conditions. ACD/Labs predicted LogD (pH 7.4) for the pyridin-3-yl derivative is 0.63, compared to 0.85 for the pyridin-4-yl analog and 1.10 for the pyridin-2-yl analog . Lower LogD correlates with improved aqueous solubility and reduced non-specific protein binding, making the 3-pyridyl isomer a more favorable starting point for hit-to-lead optimization in intracellular target assays [1].

Physicochemical properties LogD Solubility

Free 6-Hydroxy vs. 6-Alkoxy/Ether Analogs: Unmasked Donor Required for Key Target Interactions

In the aurone antitubulin series, a free 6-OH group is essential for activity; capping the hydroxyl as a methoxy or benzyloxy ether ablates potency. The pyridin-4-yl aurone 5b, which carries a 6-((2,6-dichlorobenzyl)oxy) substituent, still achieves sub-100 nM IC50, but its free 6-OH counterpart (structurally analogous to CAS 2365250-75-3) was not reported, suggesting synthetic accessibility or stability advantages of the 6-OH scaffold [1]. In the DRAK2 series, 6-methoxy substitution uniformly increased IC50 by >20-fold relative to 6-OH [2]. The free 6-OH on CAS 2365250-75-3 is thus non-redundant for maintaining a hydrogen-bond donor interaction hotspot.

Pharmacophore Hydrogen bond donor Structure-activity relationship

C2 Substituent: Pyridin-3-ylmethylidene vs. Benzylidene: Heterocyclic Nitrogen Enables Additional Target Polar Contacts

Replacing the benzylidene group with a pyridin-3-ylmethylidene substituent introduces a hydrogen-bond acceptor (pyridine N) at a position capable of engaging the kinase hinge region or forming a water-mediated contact in tubulin’s colchicine site. Aurone analogs bearing unsubstituted benzylidene show >50-fold weaker tubulin polymerization inhibition (IC50 > 5 µM) compared to heterocyclic derivatives like the 3-pyridyl variant [1]. This polar contact is absent in purely carbocyclic benzylidene aurones and accounts for the substantial potency differential.

Heterocyclic SAR Kinase hinge-binding Aurone diversification

Optimal Research and Industrial Application Scenarios for (2Z)-6-Hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Probe Development

This aurone scaffold, validated by the low-nanomolar activity of close analogs (e.g., 5b, IC50 < 100 nM in PC-3 cells) [1], positions CAS 2365250-75-3 as a high-priority starting point for tubulin-targeted anticancer drug discovery. The (Z)-configuration and free 6-OH are essential pharmacophoric elements for colchicine-site engagement, making this compound suitable as a chemical probe for tubulin dynamics studies.

Kinase Inhibitor Hit-to-Lead Optimization (DRAK2, mTOR, and Related Kinases)

The benzofuran-3-one core has demonstrated inhibitory activity against DRAK2 (IC50 = 0.33–3.15 µM) and, when properly substituted, against mTOR (ATP-competitive, low micromolar) [REFS-2, REFS-3]. The 6-OH and pyridin-3-yl groups provide actionable vectors for structure-based design, making CAS 2365250-75-3 a suitable entry point for medicinal chemistry campaigns focused on kinase inhibition and β-cell protection.

Physicochemical Property Benchmarking and Early ADME Profiling

The favorable predicted LogD (pH 7.4) of 0.63 and low molecular weight (239.23 g/mol) enable its use as a benchmark compound for correlating in silico predictions with experimental solubility, permeability, and metabolic stability in benzofuranone-based lead series.

Structure-Activity Relationship (SAR) Expansion via Knoevenagel Diversification

The compound is synthetically accessible via Knoevenagel condensation of 6-hydroxy-1-benzofuran-3-one with pyridine-3-carbaldehyde , enabling rapid parallel library synthesis of 2-arylidene analogs. It serves as a key intermediate for generating diverse C2-substituted aurone libraries for phenotypic and target-based screening.

Quote Request

Request a Quote for (2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.